N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]furan-2-carboxamide
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Overview
Description
N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]furan-2-carboxamide is a heterocyclic compound that features a thiazole ring fused with a furan ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]furan-2-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Substitution Reactions:
Coupling with Furan-2-carboxylic Acid: The final step involves coupling the thiazole derivative with furan-2-carboxylic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) under mild conditions.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the furan-2-carboxamide moiety, converting it to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halides, nitrates, and sulfonates can be used under catalytic conditions (e.g., palladium-catalyzed cross-coupling reactions).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole and furan derivatives.
Scientific Research Applications
N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with enzymes and receptors, contributing to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The thiazole ring can interact with active sites of enzymes, inhibiting their activity. Additionally, the compound may modulate signaling pathways by binding to receptors, leading to therapeutic effects.
Comparison with Similar Compounds
Thiazole Derivatives: Compounds like 2,4-disubstituted thiazoles exhibit similar biological activities and are used in various therapeutic applications.
Furan Derivatives: Furan-based compounds are known for their antimicrobial and anticancer properties.
Uniqueness: N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]furan-2-carboxamide is unique due to the combination of the thiazole and furan rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its ability to interact with multiple biological targets, making it a versatile compound for research and development.
Biological Activity
N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]furan-2-carboxamide is a thiazole derivative that has garnered attention in biological research due to its potential therapeutic applications. This article examines its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure consisting of a thiazole ring, a furan ring, and multiple aromatic substituents. Its molecular formula is C21H16N2O2S, with a molecular weight of 364.43 g/mol. The unique combination of these rings contributes to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in critical cellular processes such as DNA replication and protein synthesis, which are vital for cancer cell proliferation.
- Receptor Binding : It may bind to receptors that regulate cell growth and apoptosis, potentially leading to increased cancer cell death.
Biological Activity Overview
Research indicates that this compound exhibits significant anticancer properties. The following table summarizes its biological activity across different studies:
Study | Cell Line | IC50 Value (µM) | Effect |
---|---|---|---|
Study 1 | A431 | 1.98 ± 1.22 | Cytotoxicity |
Study 2 | Jurkat | 1.61 ± 1.92 | Apoptosis induction |
Study 3 | U251 | <10 | Growth inhibition |
Structure-Activity Relationship (SAR)
The efficacy of this compound appears to be influenced by specific structural features:
- Thiazole Ring : Essential for cytotoxic activity; modifications can significantly alter potency.
- Substituents on Aromatic Rings : The presence of electron-donating groups (like methyl) enhances activity by stabilizing the compound's interaction with target enzymes or receptors.
- N-Carboxamide Group : This moiety is critical for maintaining the compound's bioactivity, as it facilitates interactions with biological targets.
Case Studies and Research Findings
Several studies have explored the biological potential of this compound:
Anticancer Activity
In a study examining various thiazole derivatives, this compound demonstrated potent anticancer effects against multiple cell lines, including A431 (human epidermoid carcinoma) and U251 (human glioblastoma). The IC50 values indicated strong cytotoxicity, suggesting that this compound could serve as a lead for developing new anticancer therapies .
Mechanistic Studies
Molecular dynamics simulations have revealed that this compound interacts with proteins involved in apoptosis pathways primarily through hydrophobic contacts, with limited hydrogen bonding interactions. This suggests a specific binding affinity that may be exploited for therapeutic purposes .
Properties
IUPAC Name |
N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2S/c1-14-9-11-15(12-10-14)18-19(16-6-3-2-4-7-16)26-21(22-18)23-20(24)17-8-5-13-25-17/h2-13H,1H3,(H,22,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVJUXJCATGAQNL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=CO3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.